4-(3-Nitroanilino)-4-oxobut-2-enoic acid
Overview
Description
4-(3-Nitroanilino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a nitrophenyl group attached to an amino group, which is further connected to a but-2-enoic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with proteins such asserine proteases and mitochondrial citrate transport protein (CTP) . These proteins play crucial roles in various biological processes, including digestion and energy metabolism.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a mechanism similar tocovalent hydrolysis . This involves the formation of a covalent bond with the target substrate, leading to changes in the substrate’s structure and function .
Biochemical Pathways
Compounds with similar structures have been found to influence thekynurenine pathway , which is involved in the metabolism of the amino acid tryptophan .
Result of Action
Similar compounds have been known to causeskin irritation , eye irritation , and respiratory irritation .
Biochemical Analysis
Biochemical Properties
4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione-S-transferase and catalase . These interactions are crucial for its role in modulating oxidative stress and maintaining cellular homeostasis.
Cellular Effects
The effects of 4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of inflammatory markers such as tumor necrosis factor-alpha and interleukin-6 . These changes can lead to alterations in cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, 4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit hydrogen potassium ATPase, which plays a role in gastric acid secretion . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid over time are important considerations in laboratory settings. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effects on cellular function . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can cause toxic effects, including cellular damage and apoptosis. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, such as transaminases and deaminases . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes via active transport mechanisms involving carrier proteins . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid is crucial for its function. It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Its activity and function can vary depending on its subcellular localization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitroanilino)-4-oxobut-2-enoic acid typically involves the reaction of 3-nitroaniline with maleic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Nitroanilino)-4-oxobut-2-enoic acid undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidation products.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 4-[(3-Aminophenyl)amino]-4-oxobut-2-enoic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Substitution: Substituted derivatives where the nitro group is replaced by other functional groups.
Scientific Research Applications
4-(3-Nitroanilino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Nitrophenylacetic acid
- 3-Nitroaniline
- 4-Nitrophenol
Comparison: 4-(3-Nitroanilino)-4-oxobut-2-enoic acid is unique due to the presence of both a nitrophenyl group and an amino group attached to a but-2-enoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, while 4-nitrophenylacetic acid and 4-nitrophenol primarily exhibit reactivity associated with the nitro group, the additional amino group in this compound allows for a broader range of chemical transformations and potential biological interactions.
Properties
IUPAC Name |
4-(3-nitroanilino)-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c13-9(4-5-10(14)15)11-7-2-1-3-8(6-7)12(16)17/h1-6H,(H,11,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRKEXUFISGDKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349903 | |
Record name | 4-(3-nitroanilino)-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36847-90-2 | |
Record name | 4-(3-nitroanilino)-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-NITROMALEANILIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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